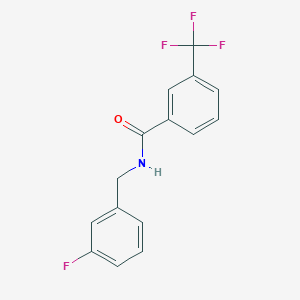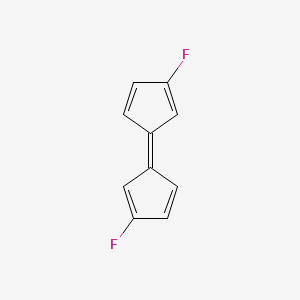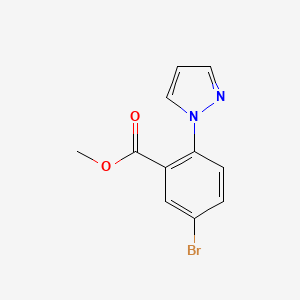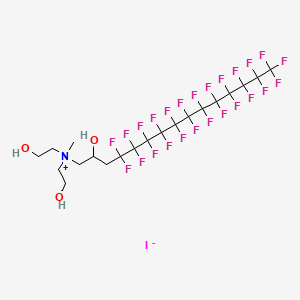
rel-(1R,4S)-4-(4-Bromophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rel-(1R,4S)-4-(4-Bromophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: is a chiral compound with significant interest in organic chemistry and medicinal chemistry. The compound features a bromophenyl group and a tetrahydronaphthalene core, making it a versatile intermediate in various synthetic pathways.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-bromobenzaldehyde and N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.
Key Steps:
Reaction Conditions: Typical conditions include solvents like methanol or ethanol, temperatures ranging from room temperature to reflux, and reaction times varying from a few hours to overnight.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound can be synthesized using a batch process with optimized reaction conditions to ensure high yield and purity.
Continuous Flow Process: For large-scale production, a continuous flow process may be employed, allowing for better control over reaction parameters and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The bromophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or organic solvents, temperatures ranging from 0°C to reflux.
Reduction: Lithium aluminum hydride in dry ether, room temperature to reflux.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents, room temperature to elevated temperatures.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted aromatic compounds.
科学研究应用
Chemistry:
Intermediate in Synthesis: The compound serves as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: It can be used as a biological probe to study receptor-ligand interactions due to its structural similarity to certain bioactive molecules.
Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in the design of central nervous system (CNS) active agents.
Industry:
Material Science: It finds applications in material science for the development of novel polymers and advanced materials.
作用机制
Molecular Targets and Pathways:
Receptor Binding: The compound may interact with specific receptors in the CNS, modulating neurotransmitter activity.
Enzyme Inhibition: It can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular functions.
相似化合物的比较
4-(4-Bromophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the N-methyl group, leading to different pharmacological properties.
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the bromophenyl group, affecting its reactivity and applications.
Uniqueness:
Structural Features: The presence of both the bromophenyl group and the N-methyl group in rel-(1R,4S)-4-(4-Bromophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine imparts unique chemical and biological properties, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C17H18BrN |
|---|---|
分子量 |
316.2 g/mol |
IUPAC 名称 |
(1R,4S)-4-(4-bromophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C17H18BrN/c1-19-17-11-10-14(12-6-8-13(18)9-7-12)15-4-2-3-5-16(15)17/h2-9,14,17,19H,10-11H2,1H3/t14-,17+/m0/s1 |
InChI 键 |
RHZPRTGVQUYQFA-WMLDXEAASA-N |
手性 SMILES |
CN[C@@H]1CC[C@H](C2=CC=CC=C12)C3=CC=C(C=C3)Br |
规范 SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[4-Chloro-2-(methylsulfonyl)phenyl]-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperazine](/img/structure/B12839072.png)



![4-O-[3-O-(2-Acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose](/img/structure/B12839099.png)

![8-Allyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12839111.png)

![D-myo-Inositol 1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate]](/img/structure/B12839122.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(ethylamino)-2',7'-dimethyl-](/img/structure/B12839130.png)


